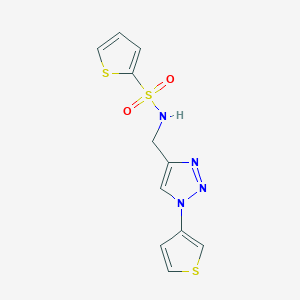

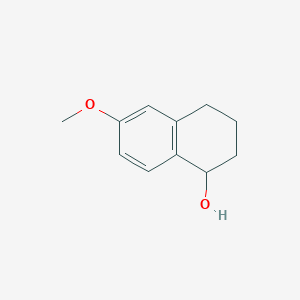

![molecular formula C12H12N4O3 B2415795 3-(Cyclobutanecarboxamido)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid CAS No. 1206969-16-5](/img/structure/B2415795.png)

3-(Cyclobutanecarboxamido)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-(Cyclobutanecarboxamido)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid” is a chemical compound with the CAS Number: 1206969-16-5 . Its molecular weight is 260.25 . The IUPAC name for this compound is 3-[(cyclobutylcarbonyl)amino][1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H12N4O3/c17-10(7-3-1-4-7)13-12-15-14-9-8(11(18)19)5-2-6-16(9)12/h2,5-7H,1,3-4H2,(H,18,19)(H,13,15,17) . This code provides a standard way to encode the compound’s molecular structure. The geometry optimization of the molecular structure of the studied compound was carried out for the monomer and dimer with the use of the GAUSSIAN 16W program package .

科学的研究の応用

Synthesis and Chemical Properties

- 3-(Cyclobutanecarboxamido)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid and its derivatives are involved in various synthetic processes to produce biologically active heterocyclic compounds. For example, Danagulyan et al. (2012) discussed the condensation of substituted 2-benzyl-4-hydrazinopyrimidines with carboxylic acids, leading to the formation of 1,2,4-triazolo[4,3-c]pyrimidines through a cyclization process (Danagulyan, Sahakyan, & Panosyan, 2012). Similarly, Moulin et al. (2006) described a method to synthesize triazolopyridines starting from hydrazinopyridine and carboxylic acids (Moulin, Martinez, & Fehrentz, 2006).

Biological Applications

- The structural motif of this compound is significant in medicinal chemistry due to its potential biological activities. For instance, compounds like triazolopyridines have been studied for their anticancer and antimicrobial properties. Riyadh (2011) explored enaminones as building blocks for synthesizing pyrazoles and triazolopyridines with potential antitumor and antimicrobial activities (Riyadh, 2011).

Photodimerization and Structural Studies

- The photodimerization of triazolopyridines, including derivatives of this compound, has been a subject of interest. Potts et al. (1977) investigated the UV light-induced dimerization of methyl-substituted triazolopyridines (Potts, Brugel, & Dunlap, 1977). Moreover, El-Kurdi et al. (2021) focused on the synthesis and X-ray structural analysis of triazolopyridines, shedding light on their molecular structure (El-Kurdi, Abu Thaher, Wahedy, Schollmeyer, Nopper, Riester, & Deigner, 2021).

Advanced Synthesis Techniques

- Modern synthetic techniques have been developed for the efficient production of triazolopyridine derivatives. For example, Vilapara et al. (2015) described a one-pot sequential strategy for generating triazolopyrimidines, which is a step and atom economical method (Vilapara, Butani, Gami, Khunt, & Naliapara, 2015).

Safety and Hazards

特性

IUPAC Name |

3-(cyclobutanecarbonylamino)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O3/c17-10(7-3-1-4-7)13-12-15-14-9-8(11(18)19)5-2-6-16(9)12/h2,5-7H,1,3-4H2,(H,18,19)(H,13,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXGMAVASVGAEPS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)NC2=NN=C3N2C=CC=C3C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine](/img/structure/B2415712.png)

![(Z)-methyl 2-(1-(3-((3-(2-methoxyethyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate](/img/structure/B2415719.png)

![Ethyl 3-bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2415720.png)

![N-[(5Z)-5-[(2,6-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzamide](/img/structure/B2415727.png)

![1-[2-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl]imidazole](/img/structure/B2415733.png)

![(1-(Benzo[d]thiazol-2-yl)piperidin-3-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2415734.png)